BenchChemオンラインストアへようこそ!

3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride

Thermal stability Solid-state handling Salt-form selection

3‑Benzyl‑3,8‑diazabicyclo[3.2.1]octane‑2,4‑dione hydrochloride is a bicyclic 2,4‑dione derivative featuring the bridged 3,8‑diazabicyclo[3.2.1]octane core. The compound carries a benzyl substituent at N3 and is supplied as the monohydrochloride salt (molecular weight 266.72 g mol⁻¹).

Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
CAS No. 109402-03-1
Cat. No. B176542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride
CAS109402-03-1
Molecular FormulaC13H15ClN2O2
Molecular Weight266.72 g/mol
Structural Identifiers
SMILESC1CC2C(=O)N(C(=O)C1N2)CC3=CC=CC=C3.Cl
InChIInChI=1S/C13H14N2O2.ClH/c16-12-10-6-7-11(14-10)13(17)15(12)8-9-4-2-1-3-5-9;/h1-5,10-11,14H,6-8H2;1H
InChIKeyVKDIEQYRKUUCMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride (CAS 109402-03-1): Core Scaffold & Salt‑Form Profile for Procurement Screening


3‑Benzyl‑3,8‑diazabicyclo[3.2.1]octane‑2,4‑dione hydrochloride is a bicyclic 2,4‑dione derivative featuring the bridged 3,8‑diazabicyclo[3.2.1]octane core. The compound carries a benzyl substituent at N3 and is supplied as the monohydrochloride salt (molecular weight 266.72 g mol⁻¹) . The crystalline salt form exhibits a melting point of 210–213 °C, substantially higher than the 72 °C reported for the free base, indicative of improved thermal stability and ease of handling . The scaffold is recognized in medicinal chemistry programs targeting bradykinin receptors and antiproliferative phenotypes, making the compound a strategic intermediate for the construction of functionalized diazabicyclo libraries [1].

Why 3‑Benzyl‑3,8‑diazabicyclo[3.2.1]octane‑2,4‑dione Hydrochloride Cannot Be Simply Swapped for Other Diazabicyclo‑2,4‑Diones


The 3‑benzyl‑8‑H‑2,4‑dione architecture is the product of a selective monodebenzylation of 3,8‑dibenzyl‑3,8‑diazabicyclo[3.2.1]octane‑2,4‑dione, which leaves the N3 benzyl group intact while freeing the N8 position for subsequent functionalization . This regiochemical outcome is lost with the fully debenzylated or symmetrically dimethylated analogs, where both nitrogen atoms are simultaneously exposed or irreversibly alkylated. Consequently, researchers who require a regioselectively monoprotected intermediate for divergent library synthesis cannot replace this compound with the 3,8‑dimethyl, 3,8‑dibenzyl, or 8‑benzyl isomer without fundamentally altering the synthetic route and the final product’s substitution pattern. The quantitative evidence below substantiates this differentiation.

Head‑to‑Head Physicochemical and Synthetic Differentiation Evidence for 3‑Benzyl‑3,8‑diazabicyclo[3.2.1]octane‑2,4‑dione Hydrochloride


Melting Point Differential: Hydrochloride Salt vs. Free Base

The hydrochloride salt of 3‑benzyl‑3,8‑diazabicyclo[3.2.1]octane‑2,4‑dione exhibits a melting point of 210–213 °C, compared with 72 °C for the neutral free base . The 138–141 °C elevation translates to a far higher thermal degradation threshold, reducing the risk of melt‑induced decomposition during ambient‑temperature storage and shipping.

Thermal stability Solid-state handling Salt-form selection

Regiochemical Selectivity: N3‑Benzyl Retention Enables Orthogonal N8 Functionalization

Under catalytic hydrogenation (10% Pd/C, MeOH, room temperature, 4 h), 3,8‑dibenzyl‑3,8‑diazabicyclo[3.2.1]octane‑2,4‑dione undergoes selective monodebenzylation at N8 to yield 3‑benzyl‑3,8‑diazabicyclo[3.2.1]octane‑2,4‑dione as the exclusive product . The N3 benzyl group is retained, leaving N8 as a free secondary amine for subsequent acylation, alkylation, or sulfonylation. This contrasts with the fully debenzylated scaffold (3,8‑diazabicyclo[3.2.1]octane‑2,4‑dione), which presents two equivalent nucleophilic sites and requires elaborate orthogonal reprotection.

Orthogonal protection Differential hydrogenolysis Divergent library synthesis

Scaffold Pharmacological Precedent: 3,8‑Diazabicyclo[3.2.1]octane‑2,4‑dione Core in Antiproliferative and Bradykinin‑Antagonist Programs

N3/8‑Disubstituted 3,8‑diazabicyclo[3.2.1]octane analogs have demonstrated in vitro growth inhibition across multiple tumor cell lines, with the most potent compound (2a) exhibiting IC₅₀ values in the low micromolar range against leukemia and solid‑tumor lines [1]. Separately, patents describe 3,8‑diazabicyclo[3.2.1]octane‑containing structures as bradykinin B1/B2 receptor antagonists . While the target compound has not itself been profiled as a final bioactive entity, its core scaffold is embedded in multiple validated chemotypes, reducing the risk that analogs derived from it will be pharmacologically inert.

Antiproliferative Bradykinin B1/B2 Scaffold hopping

Procurement‑Grounded Application Scenarios for 3‑Benzyl‑3,8‑diazabicyclo[3.2.1]octane‑2,4‑dione Hydrochloride


Divergent Synthesis of N8‑Functionalized 3‑Benzyl‑2,4‑dione Libraries

The target compound’s free N8 amine serves as a nucleophilic handle for alkylation, acylation, reductive amination, or sulfonylation without requiring additional N3‑protection steps. The thermal stability of the hydrochloride salt (mp 210–213 °C) ensures reliable weighing under ambient laboratory conditions . This scenario is directly supported by the selective hydrogenolysis evidence described in Section 3, where N3‑benzyl retention was demonstrated under Pd/C conditions .

Regioselective Intermediate for 3,8‑Disubstituted 2,4‑Dione Analogs

Sequential functionalization—first at N8 using the free amine, followed by N3‑benzyl removal and second diversification—enables unequivocal construction of unsymmetrically disubstituted 2,4‑dione derivatives. This orthogonal strategy avoids the statistical mixtures obtained with fully deprotected 3,8‑diazabicyclo[3.2.1]octane‑2,4‑dione .

Scaffold‑Based Medicinal Chemistry Targeting Kinase or GPCR Modulation

The 3,8‑diazabicyclo[3.2.1]octane‑2,4‑dione scaffold has produced compounds with low‑micromolar antiproliferative activity and has been claimed in bradykinin B1/B2 antagonist patents [1]. Using 3‑benzyl‑3,8‑diazabicyclo[3.2.1]octane‑2,4‑dione hydrochloride as a starting point, medicinal chemistry teams can rapidly generate diverse N8‑substituted libraries for SAR exploration without investing in multi‑step protection/deprotection sequences.

Procurement of High‑Purity Building Block for Parallel Synthesis

Commercial vendors supply the hydrochloride salt at ≥95% purity (HPLC), with batch‑to‑batch consistency documented . The crystalline nature and elevated melting point minimize hygroscopicity and caking during automated solid‑dispensing workflows, critical for high‑throughput parallel synthesis platforms.

Quote Request

Request a Quote for 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.